4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(thiazol-2-yl)benzamide and its structural analogs demonstrate inhibitory effects on human carbonic anhydrase isoforms. This property is significant in the context of medicinal chemistry, particularly for the treatment of conditions like glaucoma, edema, and certain neurological disorders (Distinto et al., 2019).
Anticancer Potential
Compounds structurally related to this compound have shown promising results as anticancer agents. Specific derivatives have been evaluated for their pro-apoptotic activities and exhibited inhibitory effects on melanoma cancer cell lines, indicating potential applications in cancer therapy (Yılmaz et al., 2015).
Synthesis and Characterization
The synthesis of related benzamide derivatives, involving novel methodologies such as microwave-assisted synthesis, has been a significant focus of research. These methods enhance the efficiency and yield of these compounds, which is crucial for their practical applications in pharmaceutical research (Ulus et al., 2016).
Cytotoxic Evaluation
Studies have also been conducted to evaluate the cytotoxic effects of sulfonamide Schiff bases, which are structurally similar to this compound. These evaluations are critical in understanding the therapeutic potential and safety profile of these compounds (Govindaraj et al., 2021).
Biological Studies
Further biological studies, including the investigation of antibacterial and antioxidant activities, provide insights into the broader applications of these compounds in various fields of medical research (Karanth et al., 2019).
Mechanism of Action
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. For example, some thiazole derivatives have been found to have antimicrobial activity, potentially by interfering with bacterial cell wall synthesis or protein production .
Biochemical Pathways
Thiazole derivatives can potentially interact with a variety of biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the synthesis of neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazole derivatives, for example, can vary widely in their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiazole derivatives have been associated with a range of effects, from antimicrobial activity to potential anticancer effects .
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-19(11-13-3-2-9-23-13)25(21,22)14-6-4-12(5-7-14)15(20)18-16-17-8-10-24-16/h4-8,10,13H,2-3,9,11H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQTUSOMIMEMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.